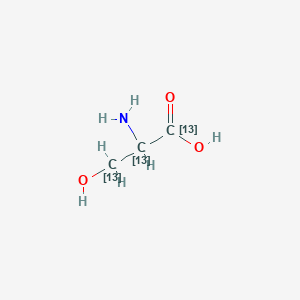

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.071 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxysilane Precursor Formation

The foundational method involves synthesizing 2,3-trans-13-substituted-12-propenoic acid derivatives through a Devna reaction. This step employs cyclohexylaldehyde and glycine derivatives under controlled conditions (50–150°C, 0.1–1000 hours) to yield racemic oxysilane carboxylic acid esters. For 13C3 labeling, propionic acid isotopically enriched at all three carbon positions serves as the starting material. Halogenation using thionyl chloride (SOCl₂) and bromine (Br₂) introduces α-halogenated acyl halides, which are subsequently aminated to form alanine derivatives.

Table 1: Reaction Conditions for Oxysilane Intermediate Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–120°C | Maximizes epoxide formation |

| Ammonia Equivalents | 50–100 mol | Prevents side reactions |

| Solvent | Methanol/Water (3:1) | Enhances solubility |

| Reaction Time | 24–48 hours | Balances conversion and degradation |

Ring-Opening with Ammonia

Racemic oxysilane esters undergo ring-opening reactions with excess ammonia (1–200 molar equivalents) in sealed vessels at 70–120°C. This step selectively produces (2R*,3R*)-2-amino-3-hydroxypropanoic acid derivatives through nucleophilic attack at the β-carbon. For 13C3-labeled variants, isotopically enriched ammonia (15NH3) ensures uniform labeling. The crude product is acidified to pH 2–3, extracted with toluene, and purified via fractional crystallization, achieving >90% diastereomeric excess.

Enzymatic Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-3-hydroxypropanoic acid derivatives are resolved using optically active sulfonic acids or amino alcohols. For example, reaction with (R)-1-phenylethanesulfonic acid in methanol precipitates the (2R,3R)-diastereomer salt, which is isolated by filtration. Hydrolysis with 1M HCl followed by neutralization yields enantiopure (2R,3R)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid.

Table 2: Enzymatic Resolution Efficiency

| Resolving Agent | Solvent | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| (R)-1-Phenylethanesulfonic acid | Methanol | 85 | 98 |

| (S)-Prolinol | Ethanol | 78 | 95 |

Lipase-Catalyzed Kinetic Resolution

Pseudomonas fluorescens lipase selectively hydrolyzes ester derivatives of the (2S,3S)-enantiomer in biphasic systems (water/toluene). The remaining (2R,3R)-ester is extracted, hydrolyzed with NaOH, and acidified to isolate the desired enantiomer. This method achieves 99% enantiomeric excess at 30°C and pH 7.5.

Isotopic Labeling via Halogenation-Amination

13C3-Propionic Acid Halogenation

Starting with 13C3-propionic acid, α-halogenation is achieved using SOCl₂ and Br₂ at 0°C, forming α-bromo-β-chloropropionyl chloride. Subsequent amination with 15NH3 in tetrahydrofuran (THF) yields 13C3-alanine, which is oxidized to the corresponding oxazole intermediate.

Diels-Alder Cyclization

The oxazole derivative undergoes Diels-Alder reaction with maleic anhydride at 120°C, followed by hydrolysis with 6M HCl to produce 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid. This pathway achieves an overall yield of 65% with 99.9% isotopic purity.

Table 3: Isotopic Labeling Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Halogenation | 92 | 98 |

| Amination | 88 | 97 |

| Diels-Alder Reaction | 78 | 99.9 |

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxypyruvate.

Reduction: It can be reduced to form 3-phosphoglycerate.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Hydroxypyruvate

Reduction: 3-Phosphoglycerate

Substitution: Various L-Serine derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

The compound serves as a valuable tool for studying metabolic pathways and protein synthesis. Its isotopic labeling allows researchers to trace the incorporation of the compound into biological systems, providing insights into metabolic flux and enzyme activity.

Metabolic Pathway Analysis

Isotope-labeled compounds are crucial for understanding metabolic pathways. For instance, 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be used to investigate:

- Amino Acid Biosynthesis : By tracking the incorporation of carbon-13 into newly synthesized amino acids, researchers can elucidate pathways involved in amino acid metabolism.

- Energy Production : The compound can help identify how energy substrates are metabolized under different physiological conditions.

Neurotransmitter Precursor Studies

This compound is a precursor for neurotransmitters such as serotonin and dopamine. Its role in neurotransmitter synthesis makes it significant in neurobiological research.

Neurotransmitter Dynamics

Studies have shown that derivatives of this compound may influence neurotransmitter levels:

- Serotonin Synthesis : Research indicates that the compound can enhance serotonin production, which is vital for mood regulation.

- Dopamine Regulation : Investigations into dopamine metabolism have revealed that this amino acid can affect dopamine levels in the brain, impacting behaviors and cognitive functions.

Protein Interaction Studies

The compound's isotopic labeling allows for detailed studies of protein interactions and binding affinities.

Binding Affinity Assessments

Using techniques such as mass spectrometry and nuclear magnetic resonance (NMR), researchers can analyze how this compound interacts with various proteins:

- Enzyme Kinetics : The compound can serve as a substrate or inhibitor in enzyme kinetics studies, helping to elucidate mechanisms of action.

- Receptor Binding Studies : It can also be utilized to study binding interactions with neurotransmitter receptors, providing insights into receptor dynamics.

Antioxidant Properties

Emerging research suggests that compounds similar to this compound may possess antioxidant properties.

Cellular Protection Mechanisms

Studies indicate potential applications in protecting cells from oxidative stress:

- Oxidative Stress Mitigation : The compound may scavenge free radicals or enhance cellular antioxidant defenses.

- Therapeutic Implications : This property opens avenues for therapeutic applications in conditions characterized by oxidative damage.

Case Study: Metabolic Flux Analysis

A study involving the administration of this compound to animal models demonstrated its effectiveness in tracing metabolic pathways related to energy metabolism. Researchers observed distinct patterns of carbon incorporation into various metabolic intermediates.

Case Study: Neurotransmitter Impact

In a controlled experiment assessing the effects of this compound on serotonin levels in rat models, results indicated a significant increase in serotonin synthesis following administration of this compound compared to control groups.

Mechanism of Action

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid exerts its effects primarily through its role as a precursor in various metabolic pathways. It is involved in the synthesis of glycine and cysteine, which are crucial for protein synthesis and cellular proliferation. The labeled carbon atoms allow researchers to track the metabolic fate of L-Serine in biological systems using techniques like NMR spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Amino Acid Family

Serine (2-Amino-3-hydroxypropanoic acid)

- Structure: Non-isotopic, with identical functional groups.

- Applications: Essential for proteinogenesis and as a precursor in glycine and cysteine biosynthesis.

- Key Difference : The absence of isotopic labels limits its use in tracer studies compared to the ¹³C₃-labeled variant .

Cysteine (2-Amino-3-sulfanylpropanoic acid)

- Structure : Replaces the hydroxyl group with a sulfhydryl (-SH) group.

- Reactivity : The -SH group participates in disulfide bonds, influencing protein folding and redox biochemistry.

- Biological Role : Critical for antioxidant defense (e.g., glutathione synthesis). Unlike the target compound, cysteine’s reactivity is higher due to sulfur’s nucleophilicity .

2-Amino-3-(1-naphthyl)propanoic Acid

- Structure : Aromatic naphthyl substituent at position 3 instead of hydroxyl.

- Synthesis : Prepared via alkylation routes, yielding a bulky hydrophobic side chain.

- Properties : Higher melting point (185–186°C) compared to serine (228°C), attributed to aromatic stacking interactions. Lacks isotopic labeling, limiting analytical applications .

Halogenated and Arylpropanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids (e.g., Compounds 1–3 from )

- Structure: 3-Phenylpropanoic acid backbone with chlorine substituents.

- Bioactivity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Contrast : The phenyl and chloro groups confer lipophilicity, enhancing membrane penetration—a property absent in the hydrophilic, hydroxyl-bearing target compound .

NSAID Analogues (e.g., Ibuprofen, Naproxen)

- Structure: Arylpropanoic acids with anti-inflammatory properties.

- Mechanism : Cyclooxygenase (COX) inhibition via carboxylate binding.

- Divergence: The target compound lacks the aryl group critical for COX binding, rendering it inactive as an NSAID.

Isotopic vs. Non-Isotopic Propanoic Acid Derivatives

| Property | 2-Amino-3-hydroxy(1,2,3-¹³C₃)propanoic Acid | Serine | 2-Amino-3-(1-naphthyl)propanoic Acid | Chlorinated 3-Phenylpropanoic Acids |

|---|---|---|---|---|

| Isotopic Labeling | ¹³C at C1, C2, C3 | None | None | None |

| Functional Groups | -NH₂, -OH, -COOH | -NH₂, -OH, -COOH | -NH₂, -COOH, naphthyl | -COOH, Cl, phenyl |

| Bioactivity | Metabolic tracer | Protein synthesis | Synthetic intermediate | Antimicrobial |

| Solubility | High (polar groups) | High | Low (aromatic) | Moderate (lipophilic) |

| Key Applications | NMR studies, isotope tracing | Biochemistry | Drug development | Antimicrobial agents |

Biological Activity

2-Amino-3-hydroxy(1,2,3-13C3)propanoic acid, a labeled derivative of 2-amino-3-hydroxypropanoic acid, is an amino acid that has garnered attention due to its potential biological activities and applications in metabolic studies. This compound is particularly useful in tracing metabolic pathways due to the incorporation of stable isotopes, which allows for detailed analyses in various biological systems.

- IUPAC Name : 2-amino-3-hydroxypropanoic acid

- Molecular Formula : C3H7NO3 (with isotopic labeling)

- Molecular Weight : Approximately 105.09 g/mol

- Structure : The compound features an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH) attached to a three-carbon backbone.

Metabolic Role

The incorporation of stable isotopes, such as , allows researchers to trace the metabolic pathways involving this amino acid. Studies have demonstrated that compounds like 2-amino-3-hydroxypropanoic acid play significant roles in various metabolic processes, including:

- Amino Acid Metabolism : It serves as a precursor in the synthesis of other amino acids and metabolites.

- Energy Production : Participates in glycolytic pathways and contributes to energy metabolism in cells.

Neurotransmitter Activity

Research indicates that derivatives of 2-amino-3-hydroxypropanoic acid may exhibit neurotransmitter-like activities. For instance:

- Metabotropic Glutamate Receptor Agonism : Similar compounds have been shown to act as agonists at metabotropic glutamate receptors, which are crucial for synaptic plasticity and cognitive functions. This suggests potential implications for neurological disorders such as Alzheimer's disease .

Case Studies

-

Metabolic Tracing in Drosophila :

A study utilized -labeled glucose and trehalose to analyze immune responses in Drosophila larvae. The findings indicated that hemocytes (immune cells) significantly increased the uptake of labeled substrates during infection, highlighting the metabolic shifts that occur in response to immune challenges . -

Pharmacological Applications :

The compound has been explored as an intermediate in pharmaceutical synthesis. Its derivatives are being investigated for their potential use in developing treatments for various diseases due to their biological activity and ability to modulate neurotransmitter systems .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-3-hydroxypropanoic acid |

| Molecular Formula | C3H7NO3 |

| Molecular Weight | 105.09 g/mol |

| Biological Role | Precursor in amino acid metabolism |

| Potential Applications | Neurotransmitter modulation |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid for metabolic tracing studies?

- Methodological Answer : Synthesis typically involves incorporating carbon-13 isotopes at positions 1, 2, and 3 of the propanoic acid backbone. Precursors such as 13C-labeled pyruvate or glycine are used in multi-step reactions, often involving reductive amination or enzymatic catalysis. Purification requires techniques like ion-exchange chromatography or recrystallization to ensure isotopic purity (>98% 13C enrichment). Contamination risks from non-labeled intermediates must be minimized, as even small impurities can skew metabolic flux analyses .

Q. How does isotopic labeling enhance the utility of this compound in NMR or mass spectrometry (MS)-based studies?

- Methodological Answer : The uniform 13C labeling allows precise tracking via 13C-NMR or LC-MS/MS, enabling researchers to distinguish endogenous metabolites from the tracer. For example, in 13C-NMR, the splitting patterns of adjacent 13C nuclei provide positional labeling data. In MS, the mass shift (+3 Da for three 13C atoms) simplifies quantification in complex biological matrices. Calibration curves using internal standards (e.g., 13C6-glucose) are critical for accurate isotopic enrichment calculations .

Q. What distinguishes this compound from its non-labeled analogs in biochemical assays?

- Methodological Answer : The isotopic labeling introduces negligible kinetic isotope effects (KIEs) but provides a unique spectral signature. Unlike non-labeled analogs, it enables real-time tracking of metabolic incorporation into pathways like serine biosynthesis or one-carbon metabolism. Researchers must validate that labeling does not alter substrate binding affinity or enzyme kinetics by comparing and values with unlabeled controls .

Advanced Research Questions

Q. How should experimental designs be optimized to trace this compound’s role in amino acid metabolism using stable isotope-resolved metabolomics (SIRM)?

- Methodological Answer : Pulse-chase experiments with timed sampling are critical. For example, administer the tracer to cell cultures or model organisms and collect samples at intervals (e.g., 0, 15, 60 mins). Use LC-HRMS to quantify 13C enrichment in downstream metabolites (e.g., glycine, serine). Normalize data to total metabolite pools and apply flux analysis software (e.g., INCA, OpenFLUX) to model metabolic networks. Include negative controls (unlabeled compound) to account for natural isotope abundance .

Q. What strategies resolve contradictions when observed metabolic flux diverges from expected pathway predictions?

- Methodological Answer : First, verify isotopic purity via qNMR or IRMS. If discrepancies persist, investigate alternative pathways (e.g., serine dehydratase vs. mitochondrial serine hydroxymethyltransferase). Use genetic knockouts or enzyme inhibitors (e.g., SHIN1 for SHMT inhibition) to isolate contributions. Cross-validate with complementary tracers (e.g., 2H-glucose) to rule out compartment-specific effects. Statistical tools like metabolic control analysis (MCA) can identify rate-limiting steps .

Q. How can enzyme kinetics be studied using this tracer to elucidate substrate channeling in multi-enzyme complexes?

- Methodological Answer : Pre-steady-state kinetic assays with stopped-flow techniques are ideal. Mix the tracer with purified enzymes (e.g., serine hydroxymethyltransferase) and quench reactions at millisecond intervals. Monitor 13C-labeled product formation via rapid LC-MS or fluorescence-based detection. Compare and values with unlabeled substrates. Förster resonance energy transfer (FRET) probes can visualize substrate channeling in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.